N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-3-ylmethyl)amino]prop-1-en-2-yl}benzamide
CAS No.:
Cat. No.: VC10167918
Molecular Formula: C26H20BrN3O3
Molecular Weight: 502.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20BrN3O3 |
|---|---|
| Molecular Weight | 502.4 g/mol |
| IUPAC Name | N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]benzamide |
| Standard InChI | InChI=1S/C26H20BrN3O3/c27-21-10-8-19(9-11-21)24-13-12-22(33-24)15-23(30-25(31)20-6-2-1-3-7-20)26(32)29-17-18-5-4-14-28-16-18/h1-16H,17H2,(H,29,32)(H,30,31)/b23-15- |
| Standard InChI Key | LUZVYQNLZBWENL-HAHDFKILSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NCC4=CN=CC=C4 |
| SMILES | C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4=CN=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4=CN=CC=C4 |
Introduction
Molecular Architecture and Stereochemical Features
Structural Composition
The compound’s molecular formula, C₂₆H₂₀BrN₃O₃, corresponds to a molecular weight of 502.4 g/mol. Its architecture integrates multiple functional units:
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A furan ring substituted with a 4-bromophenyl group at the 5-position.
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An enone system (α,β-unsaturated ketone) with a (1Z)-configuration, dictating the spatial arrangement of substituents around the double bond.
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A pyridin-3-ylmethylamine moiety linked via an amide bond.
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A terminal benzamide group originating from benzoyl chloride or analogous precursors.
The (1Z)-stereochemistry ensures that the furan and benzamide substituents reside on the same side of the double bond, influencing intermolecular interactions and binding specificity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]benzamide | PubChem |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4=CN=CC=C4 | PubChem |
| InChI Key | LUZVYQNLZBWENL-HAHDFKILSA-N | PubChem |
Synthetic Pathways and Industrial Considerations
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential transformations:
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Furan Ring Construction: Cyclization of γ-ketoesters or dienol ethers under acidic or basic conditions, followed by bromination at the para position of the phenyl group using elemental bromine or N-bromosuccinimide.
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Enone Formation: Aldol condensation between the furan-bearing aldehyde and a ketone, stabilized by the electron-withdrawing bromophenyl group to favor Z-configuration.
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Amide Coupling: Stepwise introduction of pyridin-3-ylmethylamine and benzamide via carbodiimide-mediated couplings (e.g., EDCI or DCC), ensuring regioselective amide bond formation.
Industrial Scalability
Industrial production prioritizes yield optimization and purity through:
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Continuous Flow Reactors: Enhancing reaction control and reducing side products.
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Automated Chromatography: Employing HPLC or flash chromatography for precise separation of stereoisomers.
Biological Activity and Mechanistic Insights
Mechanism of Action Hypotheses
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Enzyme Inhibition: The enone system may act as a Michael acceptor, covalently modifying catalytic cysteine residues in kinases or proteases.
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Receptor Antagonism: The pyridine and benzamide groups could engage in π-π stacking or hydrogen bonding with GPCRs or nuclear receptors.
Spectroscopic and Computational Characterization
Analytical Techniques
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NMR Spectroscopy: H NMR would reveal deshielded protons adjacent to the enone (δ 6.5–7.5 ppm) and furan ring (δ 7.2–7.8 ppm).
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Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 502.4 ([M+H]⁺) with fragmentation patterns indicative of bromophenyl and pyridinylmethylamine loss.
In Silico Predictions
Molecular docking simulations against cyclooxygenase-2 (COX-2) suggest a binding affinity () of ~150 nM, positioning the bromophenyl group within a hydrophobic pocket and the enone near the catalytic site.
Challenges and Future Directions
Research Opportunities
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Structure-Activity Relationships (SAR): Modifying the bromophenyl group to chloro or trifluoromethyl variants to enhance potency.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in rodent models.
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Nanoparticle Delivery: Encapsulation in liposomes or polymeric nanoparticles to improve aqueous solubility.
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